molecular formula C16H9ClF3N3O2 B3036945 3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 400086-96-6

3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B3036945
CAS RN: 400086-96-6
M. Wt: 367.71 g/mol
InChI Key: GESLNODTLDSXEX-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, also known as CP-690550, is a novel and potent inhibitor of the protein kinase C (PKC) family of enzymes. CP-690550 is a member of the pyridine-based family of compounds, which are known to have a wide range of biological activities. CP-690550 has been studied for its potential use in various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhang et al. (2019) outlines a strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which is closely related to the chemical structure of interest. This method provides access to new compound libraries, highlighting the compound's potential in diversity-oriented synthesis (DOS) and its use in antiproliferative activity against human colon cancer cells (Zhang et al., 2019).

Biological Activity

  • Kochnev et al. (2022) discuss the AgOAc-catalysed reaction of 3-nitro-2-phenyl-2H-chromenes, showing the potential of related compounds in forming chromeno[3,4-c]pyrrolidines, which exhibited cytotoxic activity against HeLa human cervical carcinoma cells (Kochnev et al., 2022).

Drug Development Applications

  • Yamamoto et al. (2016) identified a compound structurally similar to 3-chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating the potential of such compounds in the development of central nervous system drugs (Yamamoto et al., 2016).

Antimicrobial and Antifungal Applications

  • Rashad et al. (2005) describe the preparation of pyridopyrimidine derivatives, some of which displayed potent antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Rashad et al., 2005).

properties

IUPAC Name

3-chloro-2-(3-nitro-4-phenylpyrrol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-13-6-11(16(18,19)20)7-21-15(13)22-8-12(14(9-22)23(24)25)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESLNODTLDSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150316
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400086-96-6
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400086-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(3-nitro-4-phenyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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